PC-046

Übersicht

Beschreibung

PC-046 ist eine Diaryl-Oxazol-basierte Verbindung, die für ihre starken Antikrebs-Eigenschaften bekannt ist. Sie hemmt mehrere Proteinkinasen, die in menschlichen Bauchspeicheldrüsenkrebsarten über exprimiert werden, darunter Tyrosinkinase-Rezeptor B, Interleukin-1-Rezeptor-assoziierte Kinase-4 und Proto-Onkogen Pim-1 . This compound blockiert den Zellzyklus in der S-Phase und induziert Zell-Apoptose und -Nekrose . Es hat sich in verschiedenen Tumorarten als wirksam erwiesen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Herstellung einer Biaryl-Oxazol-Struktur. Die detaillierte Syntheseroute und die Reaktionsbedingungen werden in der wissenschaftlichen Literatur berichtet . Für in-vitro-Studien wird this compound in Dimethylsulfoxid (DMSO) hergestellt und anschließend in wässrige Medien auf eine endgültige Arbeitskonzentration von weniger als 0,1% DMSO verdünnt . Für in-vivo-Studien wird this compound in 100% DMSO hergestellt und verabreicht . Industrielle Produktionsmethoden sind nicht allgemein dokumentiert, aber die Synthese der Verbindung wird typischerweise in spezialisierten Labors durchgeführt, da sie auf forschungsbezogene Anwendungen ausgerichtet ist .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, die in erster Linie seine Wechselwirkung mit Proteinkinasen betreffen. Es ist bekannt, dass es die Tubulin-Polymerisation hemmt, was zu einem Zellzyklusarrest in der Metaphase führt . Die Hauptprodukte der Verbindung aus diesen Reaktionen sind apoptotische und nekrotische Zellen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen DMSO zur Solubilisierung und spezifische Inhibitoren für in-vitro-Studien .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Hemmung von Proteinkinasen und die Tubulin-Polymerisation zu untersuchen . In der Biologie dient es als Werkzeug, um die Zellzyklusregulation und Apoptose zu verstehen . In der Medizin wird this compound auf sein Potenzial untersucht, verschiedene Krebsarten zu behandeln, darunter Bauchspeicheldrüsenkrebs, hämatologische Krebserkrankungen und Prostatakrebs . Seine hohe orale Bioverfügbarkeit und das Fehlen von akuter Myelotoxizität machen es zu einer wertvollen Verbindung für weitere Forschung .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an Tubulin, ein Protein, das für die Zellteilung essentiell ist . Durch die Hemmung der Tubulin-Polymerisation verursacht this compound einen Zellzyklusarrest in der Metaphase, was zu Apoptose und Nekrose führt . Die Verbindung hemmt auch mehrere krebsrelevante Kinasen, darunter Tyrosinkinase-Rezeptor B, Interleukin-1-Rezeptor-assoziierte Kinase-4 und Proto-Onkogen Pim-1 . Diese molekularen Zielstrukturen und Signalwege sind entscheidend für die Antikrebswirkung der Verbindung .

Vorbereitungsmethoden

The synthesis of PC-046 involves the creation of a biaryl-oxazole structure. The detailed synthetic route and reaction conditions are reported in scientific literature . For in vitro studies, this compound is prepared in dimethyl sulfoxide (DMSO) and subsequently diluted into aqueous media at a final working concentration of less than 0.1% DMSO . For in vivo studies, this compound is prepared and administered in 100% DMSO . Industrial production methods are not widely documented, but the compound’s synthesis is typically carried out in specialized laboratories due to its research-focused applications .

Analyse Chemischer Reaktionen

PC-046 undergoes various chemical reactions, primarily involving its interaction with protein kinases. It is known to inhibit tubulin polymerization, leading to cell cycle arrest in metaphase . The compound’s major products from these reactions include apoptotic and necrotic cells . Common reagents and conditions used in these reactions include DMSO for solubilization and specific inhibitors for in vitro studies .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

PC-046 has been tested against various human cancer cell lines, demonstrating potent growth inhibition. A summary of cytotoxicity results is presented below:

| Cell Line | Tumor Type | IC50 (nM) |

|---|---|---|

| HCT116 DPC4 (-/-) | Colon Cancer | 5.0 |

| BxPC3 | Pancreatic Cancer | 7.5 - 130 |

| MV-4-11 | Acute Myeloid Leukemia | 10.0 |

| DU-145 | Prostate Cancer | 15.0 |

These results indicate that this compound is particularly effective against DPC4-deficient tumors, showcasing its potential as a targeted therapy .

In Vivo Studies

In vivo efficacy has been evaluated using SCID mice models with human tumor xenografts:

- Tumor Models : Efficacy was observed in models of:

- MV-4-11 acute myeloid leukemia

- MM.1S multiple myeloma

- DU-145 prostate cancer

Pharmacokinetic studies revealed that this compound has an oral bioavailability of approximately 71% , with effective distribution to plasma and bone marrow without causing myelosuppression .

Case Studies

Several case studies have illustrated the application of this compound in clinical settings:

- Pancreatic Cancer Treatment : A study involving pancreatic cancer cell lines demonstrated that this compound effectively induced apoptosis and arrested cells at the G2/M phase, suggesting its potential for treating resistant pancreatic tumors .

- Hematological Malignancies : In models of acute myeloid leukemia and multiple myeloma, this compound exhibited significant tumor growth inhibition, supporting its development as a treatment option for hematological cancers .

- Prostate Cancer : Efficacy in DU-145 xenografts suggests that this compound could be beneficial for prostate cancer patients, especially those with specific genetic backgrounds related to DPC4 status .

Wirkmechanismus

The mechanism of action of PC-046 involves its binding to tubulin, a protein that is essential for cell division . By inhibiting tubulin polymerization, this compound causes cell cycle arrest in metaphase, leading to apoptosis and necrosis . The compound also inhibits several cancer-relevant kinases, including tyrosine receptor kinase B, interleukin-1 receptor-associated kinase-4, and proto-oncogene Pim-1 . These molecular targets and pathways are crucial for the compound’s anticancer effects .

Vergleich Mit ähnlichen Verbindungen

PC-046 ist unter den Tubulin-bindenden Wirkstoffen einzigartig, da es leicht zu synthetisieren ist, keine Kreuzresistenz gegenüber Multiresistenz aufweist, eine gute orale Bioverfügbarkeit besitzt und keine akute Myelotoxizität zeigt . Ähnliche Verbindungen umfassen Vincristin und Vinblastin, die ebenfalls Tubulin als Ziel haben, aber unterschiedliche pharmakokinetische Profile und Nebenwirkungen haben . Der COMPARE-Algorithmus im NCI-60-Zelllinienpanel zeigte, dass this compound eng mit diesen bekannten Tubulin-destabilisierenden Wirkstoffen korreliert, mit Korrelationskoeffizienten von etwa 0,7 .

Biologische Aktivität

PC-046, a diaryl oxazole compound, has emerged as a promising agent in cancer therapy due to its multifaceted biological activities. This article delves into its mechanisms of action, efficacy across various tumor types, and pharmacokinetic properties, supported by relevant data tables and case studies.

This compound primarily functions as a microtubule destabilizing agent . It binds to tubulin, leading to cell cycle arrest in metaphase and inhibiting tubulin polymerization. This mechanism is pivotal in disrupting mitotic processes in cancer cells, which are often characterized by uncontrolled proliferation.

Key Mechanisms:

- Cell Cycle Arrest : this compound causes accumulation of cells in the G2/M phase, indicating a halt in mitosis.

- Kinase Inhibition : It inhibits several kinases relevant to cancer progression, including:

Efficacy in Tumor Models

This compound has demonstrated significant growth inhibitory activity across various tumor types in vitro. Its efficacy was further validated in vivo using SCID mice models bearing human tumor xenografts.

In Vitro Studies

In vitro assays have shown that this compound inhibits the growth of several cancer cell lines, including:

- MV-4-11 (acute myeloid leukemia)

- MM.1S (multiple myeloma)

- DU-145 (prostate cancer)

- MiaPaCa-2 (pancreatic cancer)

The compound exhibited a selectivity index favoring DPC4 (-/-) pancreatic cancer cells over DPC4 (+/+) cells, highlighting its potential utility in treating specific genetic contexts of tumors .

In Vivo Studies

In vivo studies indicated that this compound effectively reduced tumor growth in SCID mice with human tumor xenografts. Notably, no myelosuppression was observed at doses approaching the acute lethal dose, which is a significant advantage over existing therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has high oral bioavailability (approximately 71%), allowing for effective systemic distribution to both plasma and bone marrow. This characteristic is crucial for its therapeutic application, as it suggests that the compound can be administered orally without significant loss of efficacy.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 71% |

| Peak Plasma Concentration | 1.7 to 4.0 μg/mL (4.4 to 11 μM) |

| Administration Routes | Oral, IV |

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

- Case Study on Tumor Xenografts : Mice bearing MV-4-11 xenografts treated with this compound showed significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit cell proliferation without causing acute myelotoxicity.

- Pharmacodynamics Study : A detailed analysis demonstrated that this compound treatment resulted in increased activation of caspases 3, 8, and 9, indicating induction of apoptosis in treated cells .

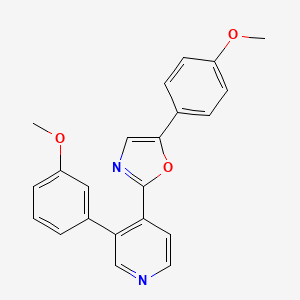

Eigenschaften

Molekularformel |

C22H18N2O3 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole |

InChI |

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3 |

InChI-Schlüssel |

CTNUOHRUVZXVHX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly. |

Löslichkeit |

Soluble in DMSO |

Lagerung |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

Synonyme |

FTI2153; FTI 2153; FTI2153 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.